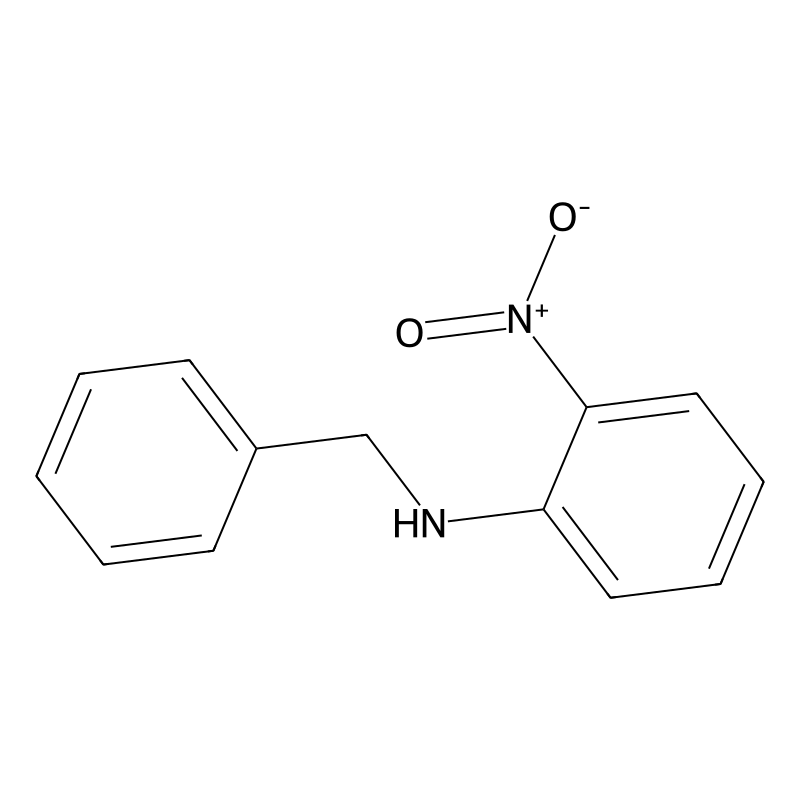

N-benzyl-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-benzyl-2-nitroaniline (CAS: 5729-06-6) is a pre-functionalized ortho-nitroaniline derivative that serves as a critical building block in the synthesis of N-benzyl-o-phenylenediamines, 1-benzylbenzimidazoles, and quinoxalin-2(1H)-ones [1]. Appearing as a yellow-to-orange crystalline solid with a melting point of 73–74 °C, this compound is characterized by its pre-installed N-benzyl group, which significantly alters its reactivity and downstream regioselectivity compared to unsubstituted 2-nitroaniline [2]. In pharmaceutical and agrochemical procurement, N-benzyl-2-nitroaniline is primarily selected to bypass the regioselectivity issues inherent in the post-cyclization alkylation of heterocycles, offering a streamlined, high-yielding pathway to complex, biologically active 1,2-disubstituted benzimidazole and quinoxaline scaffolds [1].

Attempting to substitute N-benzyl-2-nitroaniline with the cheaper, unsubstituted 2-nitroaniline introduces severe process inefficiencies during the synthesis of N-alkylated heterocycles. If 2-nitroaniline is used, the resulting 1H-benzimidazole must undergo a post-cyclization N-benzylation step using toxic benzyl halides under harsh basic conditions [1]. For unsymmetrical benzimidazoles, this post-alkylation inevitably produces a mixture of regioisomers (e.g., 1,5- vs. 1,6-disubstituted derivatives) that require laborious, solvent-intensive chromatographic separation, drastically lowering the overall isolated yield [2]. By procuring N-benzyl-2-nitroaniline, chemists lock in the N1-benzyl position prior to cyclization, guaranteeing absolute regioselectivity, eliminating a synthetic step, and avoiding the handling of lachrymatory benzylating agents in late-stage synthesis[1].

Absolute Regiocontrol in Unsymmetrical Benzimidazole Synthesis

When synthesizing 1-benzyl-2-substituted benzimidazoles, utilizing N-benzyl-2-nitroaniline as the starting material provides 100% regioselectivity for the N1-benzyl isomer because the benzyl group is pre-installed prior to ring closure [1]. In contrast, starting with unsubstituted 2-nitroaniline requires post-cyclization N-alkylation, which typically yields problematic mixtures of N1 and N3 (or 1,5/1,6) regioisomers when the benzimidazole core is unsymmetrical[2].

| Evidence Dimension | Regiomeric purity of the final N-alkylated heterocycle |

| Target Compound Data | 100% regioselectivity (single N1-benzyl isomer) |

| Comparator Or Baseline | ~1:1 to 3:1 mixture of regioisomers (using 2-nitroaniline + post-cyclization benzylation) |

| Quantified Difference | Complete elimination of off-target regioisomers |

| Conditions | Reductive cyclization of pre-alkylated precursor vs. basic N-alkylation of 1H-benzimidazole |

Eliminates the need for costly and yield-destroying chromatographic separation of regioisomers during API manufacturing.

High-Yield Room Temperature Cyclization to Quinoxalines

The reduced form of N-benzyl-2-nitroaniline (N-benzyl-o-phenylenediamine) demonstrates exceptional reactivity in mild cyclizations, achieving 78–83% yields of 1-benzyl-2-methyl-1H-benzo[d]imidazole when reacted with acetoin at room temperature in an open flask [1]. Conversely, achieving comparable yields (>80%) with traditional unsubstituted precursors often requires harsh conditions, such as strong acids, microwave irradiation, or temperatures exceeding 100 °C [1].

| Evidence Dimension | Product yield under ambient, open-flask conditions |

| Target Compound Data | 78–83% yield at room temperature |

| Comparator Or Baseline | <50% yield or reaction failure without high heat/microwave assistance |

| Quantified Difference | >30% yield increase under ambient conditions |

| Conditions | 2 M HCl in DCM, room temperature, O2 atmosphere, 2 hours |

Enables the energy-efficient, scalable synthesis of complex heterocyclic libraries without requiring specialized pressure or microwave reactors.

Cost-Effective, Catalyst-Free Precursor Manufacturability

N-benzyl-2-nitroaniline can be manufactured highly efficiently via direct nucleophilic aromatic substitution (SNAr) of 1-fluoro-2-nitrobenzene with benzylamine, routinely achieving 89–94% yields without the need for transition metal catalysts [1]. In direct comparison, attempting to synthesize this compound by N-alkylating 2-nitroaniline with benzyl alcohol requires expensive Ir(III) NHC catalysts at 120 °C and only achieves a 64% yield [2].

| Evidence Dimension | Synthesis yield of the N-benzyl-2-nitroaniline building block |

| Target Compound Data | 89–94% yield (via catalyst-free SNAr) |

| Comparator Or Baseline | 64% yield (via Ir-catalyzed N-alkylation of 2-nitroaniline) |

| Quantified Difference | 25–30% higher yield without expensive transition metals |

| Conditions | Catalyst-free microwave/reflux vs. 1 mol% Ir(III) catalyst at 120 °C for 24 hours |

The ability to produce or procure this precursor in >89% yield via simple SNAr drastically lowers raw material costs compared to catalytic routes.

Compatibility with Green, Solvent-Free Condensation Workflows

N-benzyl-o-phenylenediamine, generated directly from N-benzyl-2-nitroaniline, is highly compatible with solvent-free oxidative condensations, yielding 1,2-disubstituted benzimidazoles in 85–99% yields using inexpensive Na2S2O5 as an oxidant[1]. Traditional solvent-based methods using unsubstituted diamines typically require refluxing in strong acids (e.g., 4N HCl) or toxic organic solvents for 2–24 hours to achieve similar conversions [1].

| Evidence Dimension | Cyclization yield in solvent-free conditions |

| Target Compound Data | 85–99% yield (solvent-free, Na2S2O5 oxidant) |

| Comparator Or Baseline | Requires toxic solvents or strong acids (4N HCl) to achieve >80% yield |

| Quantified Difference | Equivalent or higher yields with zero organic solvent waste |

| Conditions | Solvent-free oxidative condensation with benzylamines |

Strongly supports green-chemistry initiatives and reduces solvent waste disposal costs in industrial scale-up.

Regioselective Synthesis of 1-Benzylbenzimidazole APIs

Ideal for pharmaceutical manufacturing where absolute regiocontrol is required for unsymmetrical 1-benzyl-2-substituted benzimidazoles. Using N-benzyl-2-nitroaniline avoids late-stage isomer mixtures and eliminates the need for complex chromatographic purification [1].

Energy-Efficient Generation of Quinoxalin-2(1H)-one Libraries

Selected as the optimal precursor for room-temperature, open-flask cyclizations with alpha-ketoesters. This allows for the rapid, high-yielding generation of bioactive quinoxaline libraries without the energy overhead of microwave or high-temperature reactors[1].

Solvent-Free Industrial Heterocycle Production

Highly suited for green-chemistry industrial processes employing solvent-free, Na2S2O5-mediated oxidative condensations. The reduced form of this compound reliably produces 1,2-disubstituted benzimidazoles in >85% yields, minimizing solvent waste[2].